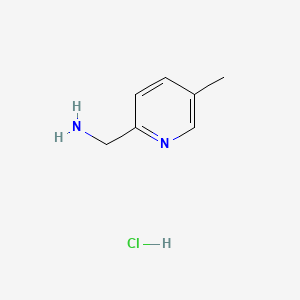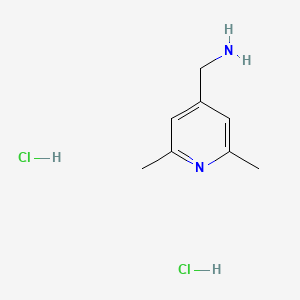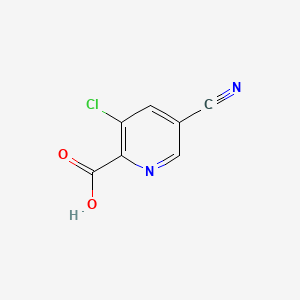
5-AMINO-15N-LEVULINIC ACID HCL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-AMINO-15N-LEVULINIC ACID HCL, also known as Aminolevulinic Acid Hydrochloride, is a hydrochloride that is the monohydrochloride of 5-aminolevulinic acid . It is a metabolic pro-drug that is converted into the photosensitizer protoporphyrin IX (PpIX), which accumulates intracellularly . It is widely utilized in photodynamic therapy of diseases namely, Paget’s disease and human papillomavirus (HPV) infection-associated cervical condylomata acuminata .
Molecular Structure Analysis
The molecular formula of 5-AMINO-15N-LEVULINIC ACID HCL is C5H10ClNO3 . The InChI representation is InChI=1S/C5H9NO3.ClH/c6-3-4 (7)1-2-5 (8)9;/h1-3,6H2, (H,8,9);1H/i6+1; .Chemical Reactions Analysis
5-aminolevulinic acid hydrochloride is metabolised to protoporphyrin IX, a photoactive compound which accumulates in the skin . It is used in combination with blue light illumination for the treatment of minimally to moderately thick actinic keratosis of the face or scalp .Physical And Chemical Properties Analysis
The molecular weight of 5-AMINO-15N-LEVULINIC ACID HCL is 168.58 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 4 . The Exact Mass and Monoisotopic Mass is 168.0319558 g/mol . The Topological Polar Surface Area is 80.4 Ų . The Heavy Atom Count is 10 .Aplicaciones Científicas De Investigación
Application in Drug Synthesis
Levulinic acid (LEV), a biomass-derived chemical, is crucial for synthesizing various value-added chemicals. Its applications in drug synthesis are multifaceted, demonstrating its potential in cancer treatment, medical materials, and more. Its ability to act as a raw material or as a component in synthesizing related derivatives makes it invaluable in pharmaceutical research. For instance, it can modify chemical reagents or act as linkers to connect pharmaceutical reagents with carriers, thus playing a significant role in forming pharmaceutical intermediates and active functional groups, which simplifies the synthesis process and reduces costs (Zhang et al., 2021).
Emerging Uses in Brain Tumor Surgery
5-Aminolevulinic acid (5-ALA) has been approved by the FDA as an optical imaging agent for gliomas, aiding in the visualization of malignant tissue during surgery. Its use in fluorescence-guided surgery (FGS) offers significant potential for improving surgical outcomes, demonstrating robust and reproducible visualization of high-grade glioma tissue. This technique has seen extensive study and application across various regions, underscoring its importance in enhancing tumor resection and patient outcomes (Díez Valle, Hadjipanayis, & Stummer, 2019).
Innovations in Photodynamic Therapy
5-ALA's role extends into photodynamic therapy (PDT), where its application alongside red LED light has been explored in endodontic treatment. This combination has proven effective in reducing bacterial counts significantly, offering a novel approach to treating infections within the endodontic field. Such innovative applications highlight 5-ALA's versatility and effectiveness in medical treatments beyond traditional methodologies (D’Ercole et al., 2022).
Contribution to Green Chemistry
The catalytic conversion of carbohydrate biomass into levulinic acid, a precursor for various chemicals including 5-AMINO-15N-LEVULINIC ACID HCL, exemplifies the shift towards greener and sustainable chemical processes. This transformation underpins the broader application of levulinic acid in producing eco-friendly solvents and chemicals, aligning with the principles of green chemistry and sustainability (Ramli & Amin, 2020).
Safety And Hazards
5-AMINO-15N-LEVULINIC ACID HCL should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propiedades
Número CAS |
116571-80-3 |
|---|---|
Nombre del producto |
5-AMINO-15N-LEVULINIC ACID HCL |
Fórmula molecular |
C5H10ClNO3 |
Peso molecular |
168.582 |
Nombre IUPAC |
5-azanyl-4-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i6+1; |
Clave InChI |
ZLHFONARZHCSET-NWZHYJCUSA-N |
SMILES |
C(CC(=O)O)C(=O)CN.Cl |
Sinónimos |
5-AMINO-15N-LEVULINIC ACID HCL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



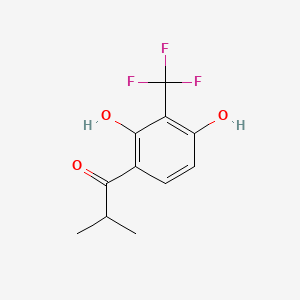
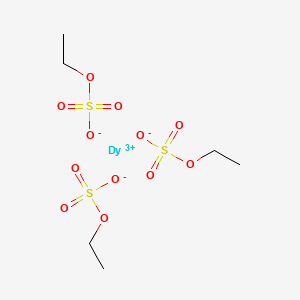
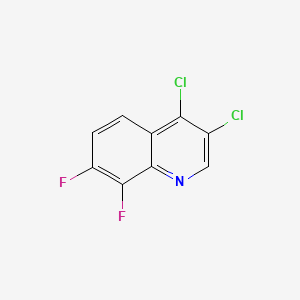
![(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B598845.png)
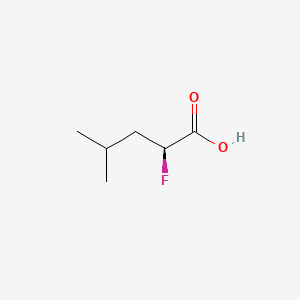
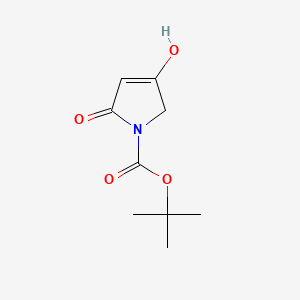
![5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598848.png)
![3-(Benzoyloxy)-2-(methoxycarbonyl)-8-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B598850.png)
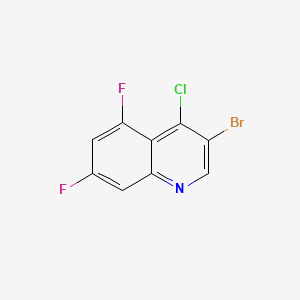
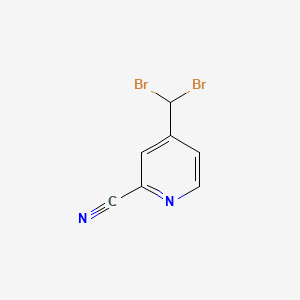
![6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B598854.png)
